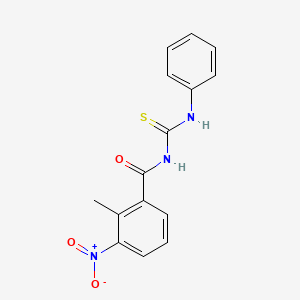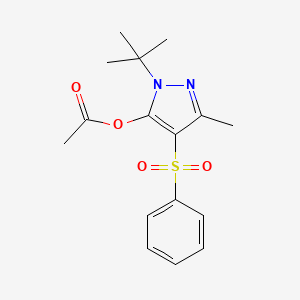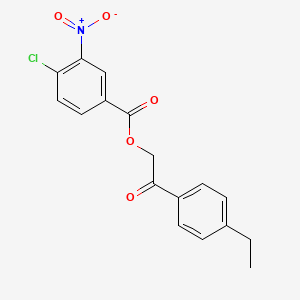
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the amphetamine class of drugs. FMA is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the brain and behavior.
作用機序
FMA acts by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn activates dopamine receptors and leads to the characteristic effects of amphetamines.
Biochemical and Physiological Effects:
FMA has a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, dilation of the pupils, and an increase in body temperature. FMA also causes a release of glucose from the liver, leading to an increase in blood sugar levels. In addition, FMA can cause changes in mood, including increased alertness, energy, and euphoria.
実験室実験の利点と制限
FMA has a number of advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of amphetamines on the brain and behavior. FMA is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, FMA has a number of limitations as well. It is a controlled substance, which makes it difficult to obtain for research purposes. In addition, FMA has a high potential for abuse and can cause addiction in humans and animals.
将来の方向性
There are many future directions for research on FMA. One area of interest is the role of FMA in addiction and drug abuse. FMA has been shown to be addictive in animal studies, and further research is needed to understand the mechanisms underlying this addiction. Another area of interest is the potential therapeutic uses of FMA. FMA has been shown to be effective in the treatment of attention deficit hyperactivity disorder (ADHD) in animal studies, and further research is needed to investigate its potential as a treatment for human patients. Finally, research is needed to investigate the long-term effects of FMA use on the brain and behavior. This research could help to identify potential risks associated with FMA use and could inform the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
合成法
The synthesis of FMA involves the reaction of 2-fluoro-5-methylphenylacetic acid with 4-methoxyphenylmagnesium bromide in the presence of a palladium catalyst. The resulting intermediate is then treated with n-butyl lithium and then acetic anhydride to yield FMA as a white crystalline powder.
科学的研究の応用
FMA has been used in scientific research to study the effects of amphetamines on the brain and behavior. FMA acts as a potent stimulant of the central nervous system, causing an increase in the release of dopamine, norepinephrine, and serotonin. This increase in neurotransmitter release leads to an increase in alertness, energy, and euphoria. FMA has also been used in animal studies to investigate the role of amphetamines in addiction and drug abuse.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-6-9-15(19)12-17(13)20-18(21)5-3-4-14-7-10-16(22-2)11-8-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOLAJOWMOOLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)


![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)


![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)